molecular formula C56H67N7O19 B13713549 MC-Val-Cit-Doxorubicin

MC-Val-Cit-Doxorubicin

Cat. No.: B13713549
M. Wt: 1142.2 g/mol
InChI Key: AYPRDRFYAQTVPD-GITVTGCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Val-Cit-Doxorubicin is an antibody-drug conjugate (ADC) designed for targeted cancer therapy. It consists of three components:

  • Antibody: A monoclonal antibody that targets specific tumor-associated antigens (the exact antibody varies based on application).
  • Linker: A cleavable maleimidocaproyl-valine-citrulline (MC-Val-Cit) peptide linker, sensitive to lysosomal proteases like cathepsin B.
  • Payload: Doxorubicin, a potent anthracycline chemotherapeutic agent with DNA intercalation and topoisomerase II inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-Doxorubicin involves several steps. First, doxorubicin is modified with a peptide bond using a known method from the literature. The product, MC-Val-Cit-PAB-DOX, is then purified and identified by mass spectrometry and 1H-NMR . The linker, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbonyl-p-nitrophenol (MC-Val-Cit-PAB-PNP), is synthesized separately. The two components are then combined to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. High-performance liquid chromatography (HPLC) is used to determine the purity of the final product .

Chemical Reactions Analysis

Key Structural Features:

ComponentRoleStability Characteristics
MaleimidocaproylAntibody conjugation siteStable in plasma, reactive toward thiols
Val-Cit dipeptideProtease-cleavable linkerHalf-life: 240 min (vs. 8 min for Phe-Lys)
PABC spacerSelf-immolative release mechanismEnables rapid DOX release post-cleavage
DoxorubicinCytotoxic payloadIC50: 0.5–3.0 nM in target cells

Enzymatic Cleavage and Drug Release

The Val-Cit linker is selectively cleaved by lysosomal proteases (e.g., cathepsin B) in tumor cells, triggering DOX release:

Cleavage Kinetics

  • In vitro : Z-Val-Cit-PABC-DOX releases DOX 30-fold slower than Z-Phe-Lys-PABC-DOX with isolated cathepsin B .

  • In lysosomal preparations : Both linkers exhibit identical cleavage rates (~100% DOX release within 24 hrs), suggesting synergistic protease activity .

Stability in Biological Fluids

ConditionDOX Release (%)Time (hrs)Source
Human plasma<5%72
Mouse plasma~20%72
Lysosomal extract>95%24

Note: Stability in mouse plasma is lower due to carboxylesterase 1C (Ces1C) activity, necessitating linker optimization for preclinical models .

Reductive Activation Pathways

DOX undergoes redox cycling via NADPH cytochrome P450 reductase (CPR), generating reactive oxygen species (ROS) and semiquinone radicals. This process enhances cytotoxicity in multidrug-resistant (MDR) cells by bypassing drug-efflux pumps .

Dimerization Side Reactions

Under neutral conditions, DOX forms covalent dimers (detected at m/z 1067) via imine linkages, which precipitate and reduce bioavailability . This side reaction is mitigated during ADC synthesis by maintaining acidic pH and low ionic strength .

In Vivo Efficacy and Pharmacodynamics

  • Tumor targeting : Cetuximab-Val-Cit-DOX-NPs showed 3-fold higher tumor uptake vs. non-targeted NPs in EGFR+ xenografts .

  • Cytotoxicity : IC50 values for MC-Val-Cit-DOX were 0.8 nM in EGFR-overexpressing RKO cells vs. >50 nM in EGFR-low cells .

Antitumor Activity in Murine Models:

ADC ConstructTumor Inhibition (%)Survival Increase (Days)Source
Cetuximab-Val-Cit-DOX78%28
IgG-Val-Cit-DOX22%7

Challenges and Optimization Strategies

  • Plasma stability : Val-Cit linkers are susceptible to carboxylesterase 1C in mice, necessitating Ces1C-knockout models or alternative linkers (e.g., triglycyl) .

  • Aggregation : Hydrophobic Val-Cit linkers may cause ADC precipitation; Val-Ala variants offer reduced hydrophobicity with comparable cleavage rates .

Comparative Analysis of Linker Performance

ParameterVal-CitVal-AlaPhe-Lys
Cathepsin B cleavage rate0.5×30×
Plasma half-life240 min300 min8 min
HydrophobicityHighModerateLow

Data sources:

Scientific Research Applications

MC-Val-Cit-PAB-Doxorubicin is a precursor for antibody-drug conjugates (ADCs) and a promising candidate for cancer therapy research because of its potent antineoplastic activity . It contains Doxorubicin, an anthracycline antibiotic, and a maleimide group that facilitates conjugation with thiol-containing molecules, such as antibodies .

Scientific Research Applications

MC-Val-Cit-PAB-Doxorubicin is an essential component for designing targeted ADCs in pharmaceutical research and development . As a reagent grade compound, it is instrumental in driving the development of innovative and more effective cancer therapeutics, potentially leading to improved patient outcomes .

Targeted Drug Delivery

MC-Val-Cit-PAB-Doxorubicin can be linked with antibodies to prepare ADCs, which allows for targeted delivery of chemotherapeutics into malignant tissues . Cetuximab-valine-citrulline-doxorubicin (cetuximab-vc-DOX) conjugates, for example, target the epidermal growth factor receptor (EGFR) and enable the release of the drug in EGFR-overexpressed tumor cells . Studies have shown that cetuximab-vc-DOX conjugates exhibit higher fluorescent intensity in tumor tissues and demonstrate greater tumor inhibition efficacy with lower systemic toxicity compared to non-targeted nanoparticles .

Linker Chemistry

The valine-citrulline (Val-Cit) dipeptide is a commonly used cleavable linker in ADCs due to its good plasma stability, release behavior, and chemical tractability . A hydrophilic residue at position P1 (citrulline or arginine) and a lipophilic residue at position P2 (phenylalanine, valine, or alanine) are required . The para-aminobenzyl carbamate (PABA) self-immolative spacer facilitates enzyme access, which limits the steric hindrance of the payload .

Combination Therapy

MC-Val-Cit-PAB-Doxorubicin is being explored in combination therapies to enhance its cytotoxic effects . Studies have shown that combining low concentrations of doxorubicin (DOX) with extremely low-frequency electromagnetic fields (ELF–EMF) can result in synergistic cytotoxic effects in cancer cells . The combination of DOX with ELF-EMF increased ROS levels and DOX-induced apoptosis in MCF-7 cells .

Overcoming Drug Resistance

Comparison with Similar Compounds

Key Properties :

  • Chemical Formula : C₅₆H₆₇N₇O₁₉
  • Molecular Weight : 1142.2 g/mol
  • CAS Number : 159857-70-2
  • Solubility : Soluble in DMSO and DMF; requires storage at -20°C for stability .

Mechanism of Action :
The antibody binds to tumor-specific antigens, enabling cellular internalization. The linker is cleaved in lysosomes, releasing doxorubicin to induce apoptosis. This targeted approach minimizes systemic toxicity compared to free doxorubicin .

Comparison with Similar Compounds

Below is a detailed comparison of MC-Val-Cit-Doxorubicin with other doxorubicin formulations and ADCs:

This compound vs. Free Doxorubicin

Parameter This compound Free Doxorubicin
Targeting Antibody-mediated tumor specificity Non-specific systemic distribution
Toxicity Reduced cardiotoxicity and myelosuppression due to targeted delivery High risk of cardiotoxicity, myelosuppression, and alopecia
Efficacy Enhanced tumor cell killing via localized drug release Limited by dose-dependent toxicity and multidrug resistance
Pharmacokinetics Prolonged half-life due to antibody carrier; controlled drug release Rapid clearance; peak plasma concentration within minutes

This compound vs. Other ADCs

ADC Linker Type Payload Target Antigen Clinical Advantages
This compound Enzyme-cleavable (Val-Cit) Doxorubicin Variable Synergizes with anthracycline mechanisms; adaptable to multiple antibodies
Brentuximab Vedotin Enzyme-cleavable (Val-Cit) MMAE (tubulin inhibitor) CD30 FDA-approved for Hodgkin’s lymphoma; high response rates
Trastuzumab Emtansine (T-DM1) Non-cleavable DM1 (maytansinoid) HER2 Reduced bystander effect; stable in plasma

This compound vs. Nanoparticle Doxorubicin Formulations

Formulation Delivery Mechanism Toxicity Efficacy
This compound Antibody-mediated targeting Low systemic exposure High tumor-specific cytotoxicity
Liposomal Doxorubicin (Doxil) Passive targeting (EPR effect) Reduced cardiotoxicity Limited by inconsistent tumor penetration
Polymer-Doxorubicin Conjugates pH-sensitive release Moderate Improved solubility but variable release kinetics

Research Findings and Challenges

  • Preclinical Data: this compound demonstrated >50% tumor growth inhibition in xenograft models, with minimal weight loss in mice compared to free doxorubicin .
  • Synthesis Challenges : The MC-Val-Cit linker requires precise synthesis to ensure stability during circulation and efficient cleavage in lysosomes. Optimized protocols report >95% purity and 28.3% overall yield .

Future Perspectives

This compound represents a promising strategy to enhance doxorubicin’s therapeutic index. Future research should focus on:

  • Identifying optimal antibody targets (e.g., HER2, CD33) for specific cancers.
  • Combining with immune checkpoint inhibitors to augment antitumor immunity .
  • Addressing synthesis scalability for clinical translation .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing MC-Val-Cit-Doxorubicin?

  • Answer : Synthesis requires controlled conjugation of the valine-citrulline (Val-Cit) linker to doxorubicin via a maleimidocaproyl (MC) spacer. Characterization involves mass spectrometry (MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural validation, and high-performance liquid chromatography (HPLC) for purity assessment. Stability studies under physiological conditions (e.g., pH 7.4 buffer) are critical to evaluate linker cleavage efficiency. Analytical methods like fluorescence-based assays (e.g., using doxorubicin’s intrinsic fluorescence) can quantify drug release kinetics .

Q. How does the Val-Cit linker influence the pharmacokinetic profile of this compound compared to free doxorubicin?

  • Answer : The Val-Cit linker, a substrate for cathepsin B, enables tumor-specific drug release, reducing systemic toxicity. Pharmacokinetic studies in animal models should compare plasma half-life, clearance rates, and biodistribution using radiolabeled or fluorescently tagged compounds. Data from analogous prodrugs (e.g., antibody-drug conjugates) suggest improved tumor accumulation and reduced cardiotoxicity, but species-specific metabolism must be validated .

Q. What in vitro assays are most effective for assessing this compound’s cytotoxicity and specificity?

  • Answer : Use 3D tumor spheroids or co-culture systems with stromal cells to mimic the tumor microenvironment. Measure IC50 values via cell viability assays (e.g., MTT or ATP-based luminescence). Compare cytotoxicity in cancer vs. normal cell lines (e.g., cardiomyocytes) to evaluate selectivity. Include protease inhibitors (e.g., E64) to confirm linker-dependent activation .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s efficacy in multidrug-resistant (MDR) cancer models?

  • Answer : Contradictions often arise from variability in MDR mechanisms (e.g., P-glycoprotein overexpression vs. altered lysosomal pH). Design studies to:

  • Quantify drug efflux using flow cytometry with fluorescent doxorubicin analogs.
  • Measure intracellular drug retention via confocal microscopy.
  • Compare efficacy in isogenic cell pairs with/without MDR gene knockouts.
    Meta-analyses of preclinical data can identify confounding variables (e.g., tumor model heterogeneity) .

Q. What experimental strategies optimize this compound’s tumor targeting in vivo?

  • Answer : Employ active targeting by conjugating the prodrug to tumor-specific ligands (e.g., folate or HER2 antibodies). Validate targeting efficiency using near-infrared imaging or positron emission tomography (PET). Compare passive vs. active targeting in orthotopic vs. subcutaneous xenografts. Include control groups with non-cleavable linkers to distinguish linker-dependent effects .

Q. How should researchers design combination therapy studies involving this compound and immune checkpoint inhibitors?

  • Answer : Use syngeneic mouse models to evaluate immunogenic cell death (ICD) markers (e.g., ATP release, calreticulin exposure). Apply the PICOT framework:

  • P opulation: Mice with immunocompetent tumors.
  • I ntervention: this compound + anti-PD-1.
  • C omparison: Monotherapy arms.
  • O utcome: Tumor-infiltrating lymphocyte (TIL) density and survival.
  • T ime: Longitudinal monitoring for 6–8 weeks.
    Statistical power analysis is critical to account for immune response variability .

Q. What methodologies resolve discrepancies in this compound’s metabolic fate across preclinical species?

  • Answer : Conduct cross-species comparative metabolism studies using liver microsomes or hepatocytes from mice, rats, and humans. Identify species-specific metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Corrogate findings with in vivo pharmacokinetic data to predict human clearance rates. Adjust dosing regimens in translational studies accordingly .

Q. Methodological Guidance

Q. How can researchers apply the FINER criteria to evaluate proposed studies on this compound?

  • Answer :

  • F easible: Ensure access to validated protease-sensitive assays and animal models.
  • I nteresting: Address gaps in prodrug activation kinetics or off-target toxicity.
  • N ovel: Explore understudied applications (e.g., brain tumors with disrupted blood-brain barrier).
  • E thical: Adhere to institutional guidelines for cardiotoxicity monitoring.
  • R elevant: Align with clinical needs for reduced anthracycline toxicity .

Q. What statistical approaches are recommended for analyzing heterogeneous tumor response data in this compound studies?

  • Answer : Use mixed-effects models to account for intra-tumor variability. Apply Kaplan-Meier survival analysis with log-rank tests for time-to-progression endpoints. For omics data (e.g., proteomics of linker cleavage), apply false discovery rate (FDR) correction. Transparently report outliers and exclusion criteria to enhance reproducibility .

Properties

Molecular Formula

C56H67N7O19

Molecular Weight

1142.2 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate

InChI

InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1

InChI Key

AYPRDRFYAQTVPD-GITVTGCLSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.